

# Application Notes and Protocols: Synthesis of Nimesulide from 1-Nitro-2-phenoxybenzene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-Nitro-2-phenoxybenzene**

Cat. No.: **B1210652**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Nimesulide, a selective cyclooxygenase-2 (COX-2) inhibitor, starting from **1-Nitro-2-phenoxybenzene**.<sup>[1][2]</sup> The described multi-step synthesis is a well-established route, suitable for laboratory-scale preparation and adaptable for larger-scale production.

## Synthetic Pathway Overview

The synthesis of Nimesulide from **1-Nitro-2-phenoxybenzene** is a three-step process:

- Reduction of the Nitro Group: The starting material, **1-Nitro-2-phenoxybenzene** (also known as 2-phenoxynitrobenzene), undergoes reduction of its nitro group to form an amino group, yielding the intermediate 2-Phenoxyaniline.
- Mesylation: The resulting 2-Phenoxyaniline is then reacted with methanesulfonyl chloride in a process called mesylation (or sulfonylation) to produce 2-Phenoxy methanesulfonanilide.
- Selective Nitration: The final step involves the selective nitration of the 2-Phenoxy methanesulfonanilide intermediate to introduce a nitro group at the para position of the aniline ring, resulting in the final product, Nimesulide.

## Quantitative Data Summary

The following table summarizes the key transformations and reported yields for each step in the synthesis of Nimesulide from **1-Nitro-2-phenoxybenzene**.

| Step | Reaction   | Starting Material                 | Key Reagents                                               | Product                           | Reported Yield (%) |
|------|------------|-----------------------------------|------------------------------------------------------------|-----------------------------------|--------------------|
| 1    | Reduction  | 1-Nitro-2-phenoxybenzene          | Iron powder, Acetic acid, Water                            | 2-Phenoxyaniline                  | 84%                |
| 2    | Mesylation | 2-Phenoxyaniline                  | Methanesulfonyl chloride, Triethylamine, , Dichloromethane | 2-Phenoxy methanesulfonyl anilide | 85%                |
| 3    | Nitration  | 2-Phenoxy methanesulfonyl anilide | 70% Nitric acid, Glacial acetic acid                       | Nimesulide                        | 85%                |

## Experimental Protocols

The following protocols are based on established laboratory procedures for the synthesis of Nimesulide.<sup>[3]</sup>

### Step 1: Reduction of 1-Nitro-2-phenoxybenzene to 2-Phenoxyaniline

This procedure describes the chemical reduction of the nitro group to an amine using iron powder in an acidic medium.

Materials:

- **1-Nitro-2-phenoxybenzene**
- Iron powder

- Glacial acetic acid
- Water
- Ammonium hydroxide (for basification)
- Toluene (for extraction)
- Reaction flask equipped with a stirrer and condenser

Procedure:

- To a stirred mixture of water (7.0 mL), iron powder (1.2 g, 21.4 mmol), and glacial acetic acid (0.30 mL, 5.4 mmol) in a reaction flask, heat the mixture to 90-95 °C.[3]
- Slowly add **1-Nitro-2-phenoxybenzene** (1.0 g, 5.4 mmol) to the heated mixture.
- Maintain the stirring and temperature at 90-95 °C for 3-4 hours.[3]
- After the reaction is complete, make the reaction mixture alkaline by adding ammonium hydroxide.
- Filter the hot mixture to remove the iron residue.
- Wash the residue with water and extract the filtrate with toluene.
- Concentrate the organic layer under reduced pressure to yield 2-Phenoxyaniline. The expected yield is approximately 84%.

## Step 2: Mesylation of 2-Phenoxyaniline to 2-Phenoxy methanesulfonanilide

This protocol details the reaction of the newly formed amine with methanesulfonyl chloride to form a sulfonamide.

Materials:

- 2-Phenoxyaniline

- Dichloromethane (DCM)
- Triethylamine
- Methanesulfonyl chloride
- Sodium hydroxide (NaOH) solution (2N)
- Reaction flask equipped with a stirrer and dropping funnel, maintained under an inert atmosphere.

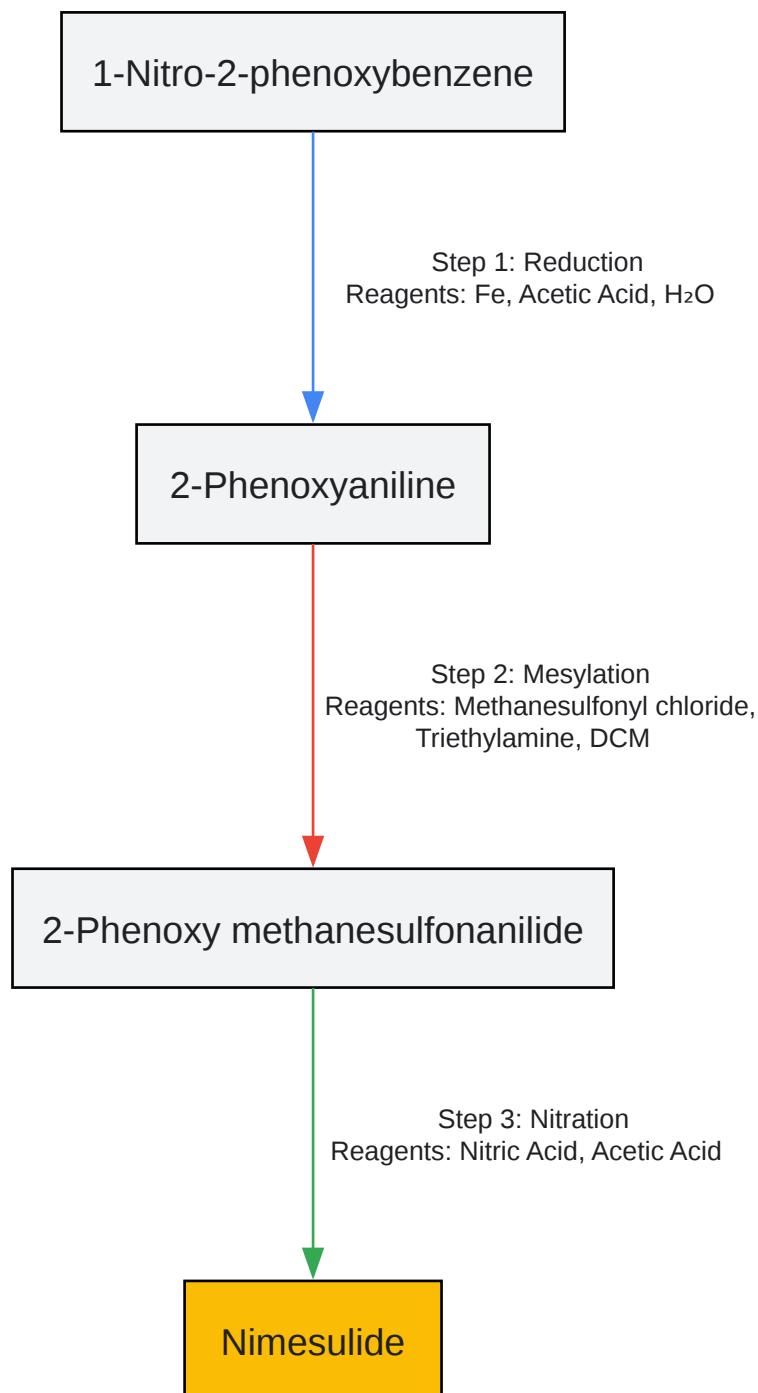
**Procedure:**

- Dissolve 2-Phenoxyaniline (1.85 g, 10 mmol) in dichloromethane (20 mL) in the reaction flask and add triethylamine (1.06 g, 10.5 mmol).
- Cool the mixture to 0-5 °C using an ice bath.[\[3\]](#)
- Add methanesulfonyl chloride (1.14 g, 10 mmol) dropwise over a period of 3-4 hours while maintaining the temperature at 0-5 °C with constant stirring.[\[3\]](#)
- After the addition is complete, quench the reaction by adding water (10 mL).
- Separate the organic layer and wash it with water (10 mL).
- Extract the product from the organic layer using a 2N NaOH solution (2 x 10 mL).
- Acidify the combined aqueous layers to a pH of 2.0 to precipitate the product, 2-Phenoxy methanesulfonanilide.
- Filter, wash, and dry the product. The expected yield is approximately 85%.

## Step 3: Nitration of 2-Phenoxy methanesulfonanilide to Nimesulide

This final step involves the electrophilic aromatic substitution to introduce the nitro group, yielding Nimesulide.

**Materials:**


- 2-Phenoxy methanesulfonanilide
- Glacial acetic acid
- 70% Nitric acid
- Methanol (for recrystallization)
- Reaction flask equipped with a stirrer and dropping funnel.

**Procedure:**

- Dissolve 2-Phenoxy methanesulfonanilide (1.73 g, 6.57 mmol) in glacial acetic acid (17 mL) by gentle warming.
- Stir the mixture and add 70% nitric acid (0.60 g, 6.57 mmol) dropwise over 15 minutes.[3]
- Heat the mixture on a steam bath for 4 hours.[3]
- After heating, pour the reaction mixture into water to precipitate the crude product.
- Separate the precipitate by filtration.
- Recrystallize the crude product from methanol to obtain pure Nimesulide. The expected yield is approximately 85%.

## Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway from **1-Nitro-2-phenoxybenzene** to Nimesulide.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for Nimesulide.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. [PDF] A practical large scale synthesis of nimesulide — A step ahead | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of Nimesulide from 1-Nitro-2-phenoxybenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1210652#synthesis-of-nimesulide-from-1-nitro-2-phenoxybenzene>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)